

Spectroscopic Profile of **trans-2,6-Dimethylmorpholine**: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,6-Dimethylmorpholine**

Cat. No.: **B058159**

[Get Quote](#)

This guide provides a detailed overview of the spectroscopic data for **trans-2,6-dimethylmorpholine**, a key heterocyclic compound utilized in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a consolidated resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **trans-2,6-dimethylmorpholine**. Due to the proprietary nature of some spectral databases, a complete set of high-resolution data is not always publicly accessible. The information presented here is compiled from available public sources and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Detailed proton NMR data with precise chemical shifts and coupling constants for the free base is not consistently available in public databases. The complexity of the spectrum arises from the chair conformation of the morpholine ring and the axial/equatorial positions of the protons.

¹³C NMR: Carbon-13 NMR data is more readily available and provides key insights into the carbon framework of the molecule.

Carbon Atom	Chemical Shift (δ) ppm	Solvent	Reference
C2, C6	72.5	CDCl ₃	[1]
C3, C5	50.8	CDCl ₃	[1]
-CH ₃	19.3	CDCl ₃	[1]

Note: The assignments are based on the expected chemical shifts for similar morpholine structures. The trans configuration dictates that the methyl groups are in an equatorial position, influencing the chemical shifts of the ring carbons.

For the hydrochloride salt of trans-**2,6-dimethylmorpholine**, ¹³C NMR data has also been reported.

Carbon Atom	Chemical Shift (δ) ppm	Solvent	Reference
C2, C6	70.8	D ₂ O	[2]
C3, C5	48.2	D ₂ O	[2]
-CH ₃	15.6	D ₂ O	[2]

Infrared (IR) Spectroscopy

The IR spectrum of trans-**2,6-dimethylmorpholine** exhibits characteristic peaks corresponding to its functional groups. The data below is for the gas-phase spectrum.

Wavenumber (cm ⁻¹)	Assignment
~3350	N-H stretch
2970-2850	C-H stretch (aliphatic)
~1460	C-H bend (CH ₃)
~1130	C-O-C stretch (asymmetric)
~1090	C-N stretch

Mass Spectrometry (MS)

Mass spectrometry data, typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), reveals the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity	Possible Fragment
115	Moderate	[M] ⁺ (Molecular Ion)
100	High	[M - CH ₃] ⁺
71	High	[C ₄ H ₉ N] ⁺
56	High	[C ₃ H ₆ N] ⁺
42	High	[C ₂ H ₄ N] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation: A solution of **trans-2,6-dimethylmorpholine** (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

Data Acquisition:

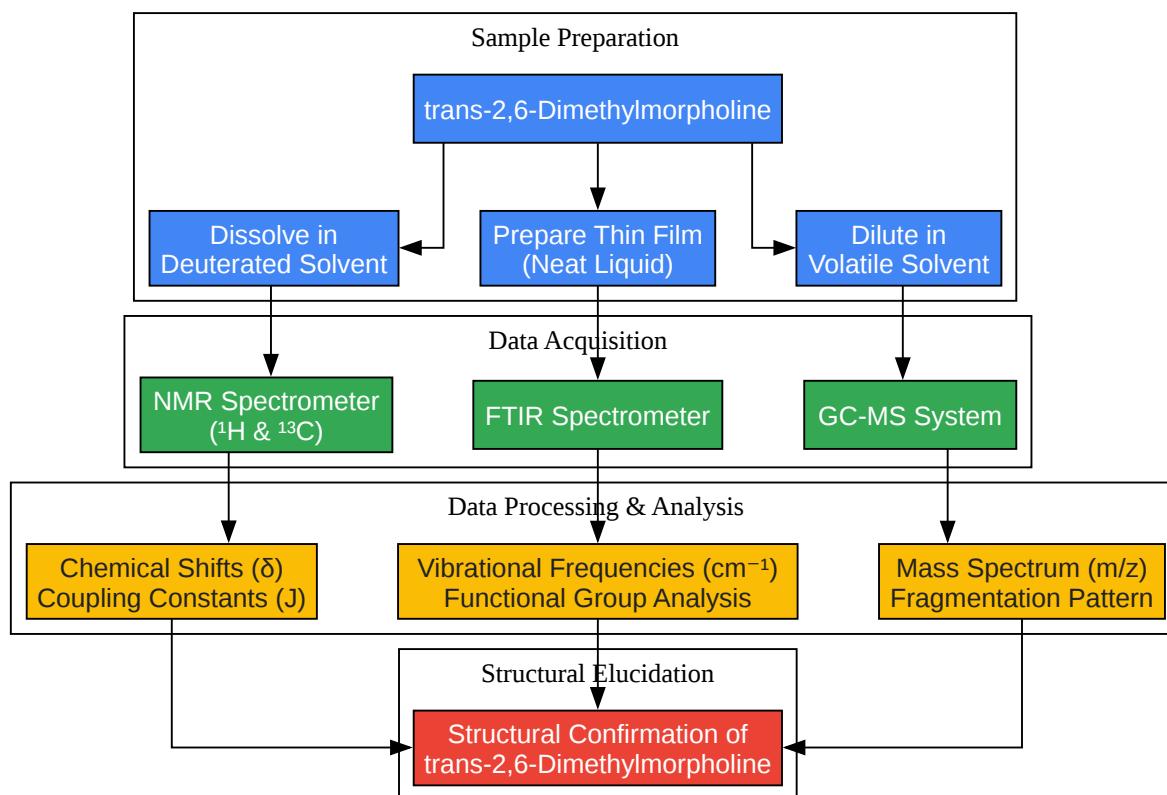
- ^1H NMR: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. A standard pulse sequence is used, with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: The spectrum is acquired on the same instrument, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **trans-2,6-dimethylmorpholine**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Data Acquisition: The prepared salt plates are placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the mid-IR range (typically 4000-400 cm^{-1}). A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)


Sample Preparation: A dilute solution of **trans-2,6-dimethylmorpholine** is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

Data Acquisition (GC-MS):

- An aliquot of the prepared solution is injected into the gas chromatograph.
- The compound is vaporized and separated from the solvent on a capillary column.
- The eluent from the GC column is introduced into the ion source of the mass spectrometer.
- The molecules are ionized, typically by electron impact (EI).
- The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

Workflow and Process Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **trans-2,6-dimethylmorpholine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of trans-2,6-Dimethylmorpholine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b058159#trans-2-6-dimethylmorpholine-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com